molecular formula C10H19N B14725282 (4R,9aS)-4-Methyloctahydro-2H-quinolizine CAS No. 5591-00-4

(4R,9aS)-4-Methyloctahydro-2H-quinolizine

Katalognummer: B14725282
CAS-Nummer: 5591-00-4
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: NVAZQVKYKZTHQP-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,9aS)-4-Methyloctahydro-2H-quinolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the quinolizidine family, which is known for its presence in various natural alkaloids. These compounds often exhibit significant biological activities, making them of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,9aS)-4-Methyloctahydro-2H-quinolizine typically involves the cyclization of appropriate precursors. One common method involves the use of enaminones as intermediates. The enantioselective synthesis can be achieved through a series of steps, including protection-deprotection sequences and the use of chiral amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,9aS)-4-Methyloctahydro-2H-quinolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the degree of saturation in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

(4R,9aS)-4-Methyloctahydro-2H-quinolizine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4R,9aS)-4-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4R,9aS)-4-Methyloctahydro-2H-quinolizine include other quinolizidine alkaloids such as:

Uniqueness

What sets this compound apart is its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This unique stereochemistry can make it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Eigenschaften

CAS-Nummer

5591-00-4

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

(4R,9aS)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10+/m1/s1

InChI-Schlüssel

NVAZQVKYKZTHQP-ZJUUUORDSA-N

Isomerische SMILES

C[C@@H]1CCC[C@H]2N1CCCC2

Kanonische SMILES

CC1CCCC2N1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.